

# In-Depth Technical Guide: 3,5-Dimethoxy-3'-iodobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **3,5-Dimethoxy-3'-iodobenzophenone**, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and characterization of similar benzophenone derivatives.

### **Core Physicochemical Properties**

The fundamental properties of **3,5-Dimethoxy-3'-iodobenzophenone** have been determined through structural analysis and computational methods. A summary of these key quantitative data points is presented below.

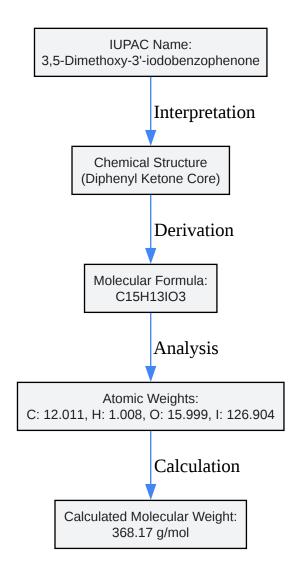


Property	Value	Notes
Molecular Weight	368.17 g/mol	Calculated from the molecular formula.
Molecular Formula	С15Н13ІО3	Confirmed by supplier information.
CAS Number	Not available	Not currently assigned or publicly listed.
Physical State	Solid (Predicted)	Based on the properties of similar benzophenones.
Melting Point	Not determined	-
Boiling Point	Not determined	-
Solubility	Predicted to be soluble in organic solvents.	Based on its nonpolar and aromatic structure.

### **Molecular Structure and Identification**

The molecular weight of **3,5-Dimethoxy-3'-iodobenzophenone** is derived from its chemical structure. The logical workflow for this determination is outlined below.





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Molecular Weight Determination Workflow

## Experimental Protocols: Synthesis of Substituted Benzophenones

While a specific, peer-reviewed synthesis protocol for **3,5-Dimethoxy-3'-iodobenzophenone** is not readily available in the scientific literature, a common and effective method for preparing such compounds is through a Friedel-Crafts acylation reaction. The following is a generalized protocol that can be adapted for the synthesis of this and similar molecules.

Objective: To synthesize a substituted benzophenone by acylating an aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.



#### Materials:

- 3,5-dimethoxyanisole (or a suitable precursor)
- 3-iodobenzoyl chloride
- Anhydrous aluminum chloride (AlCl3) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware and equipment for reflux, extraction, and purification (e.g., column chromatography).

#### Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.
- Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 3-iodobenzoyl
  chloride to the stirred suspension. Following this, add 3,5-dimethoxyanisole dropwise over a
  period of 30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.
   Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution.



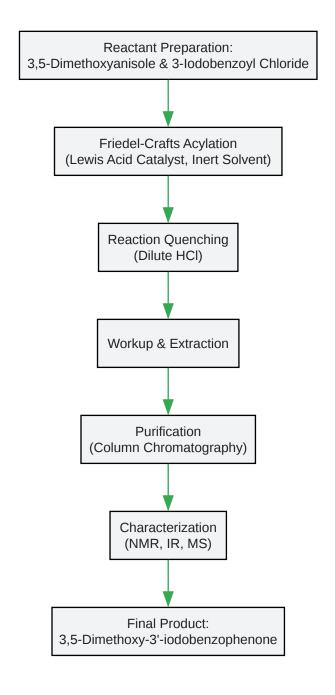




- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure **3,5-Dimethoxy-3'-iodobenzophenone**.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzophenones.





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General Synthesis and Purification Workflow

## Potential Applications in Research and Drug Development

Benzophenone derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While the specific biological profile of **3,5**-







**Dimethoxy-3'-iodobenzophenone** has not been extensively studied, related compounds have shown promise in several therapeutic areas.

- Anticancer Agents: Many substituted benzophenones have been investigated for their
  cytotoxic effects against various cancer cell lines. The presence of methoxy and iodo groups
  can influence the compound's lipophilicity and its ability to interact with biological targets.
- Antimicrobial and Antiviral Properties: The benzophenone core is found in some natural products with antimicrobial and antiviral activities. Further research could explore the potential of **3,5-Dimethoxy-3'-iodobenzophenone** in this area.
- Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many therapeutic drugs.

Researchers and drug development professionals are encouraged to consider **3,5-Dimethoxy-3'-iodobenzophenone** as a candidate for screening in various biological assays to elucidate its potential therapeutic value. The synthesis of a library of related analogues could also provide valuable structure-activity relationship (SAR) data.

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